N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O/c1-2-13-8(15)14-5-3-4-7(6-14)9(10,11)12/h7H,2-6H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWTVRJBXXCEGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCC(C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide typically involves the reaction of N-ethylpiperidine with trifluoromethylating agents under controlled conditions. One common method is the nucleophilic substitution reaction, where N-ethylpiperidine is treated with a trifluoromethylating reagent such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Trifluoromethyl iodide in the presence of a base like potassium carbonate in dimethylformamide.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced piperidine compounds, and various substituted piperidine derivatives .
Scientific Research Applications
N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperidine ring can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
PF-3845 (4-(3-(5-(trifluoromethyl)pyridin-2-yloxy)benzyl)-N-(pyridin-3-yl)piperidine-1-carboxamide)
- Structural Differences : PF-3845 contains a pyridin-3-yl carboxamide group and a benzyl substituent linked to a trifluoromethylpyridine moiety. In contrast, the target compound lacks aromatic extensions but includes a compact ethyl group and a CF₃ group directly on the piperidine ring.
- Pharmacological Profile: PF-3845 is a covalent, irreversible FAAH inhibitor with high specificity, showing efficacy in rodent inflammatory pain models via CB1/CB2 receptor-dependent mechanisms . The pyridyl and benzyl groups in PF-3845 enhance interactions with FAAH’s substrate-binding pocket, contributing to its potency (IC₅₀ values in low nanomolar range) .
- Key Advantage : Superior selectivity over carboxylesterases compared to earlier FAAH inhibitors .
PF-04457845 (N-pyridazin-3-yl-4-{3-[5-(trifluoromethyl)-2-pyridyloxy]benzylidene}piperidine-1-carboxamide)
- Structural Differences : This analog features a pyridazin-3-yl carboxamide group and a benzylidene linker substituted with a trifluoromethylpyridine. The target compound’s simpler substituents may reduce steric hindrance.
- Pharmacological Profile: Irreversible FAAH1 inhibitor with near-complete enzyme inhibition in vivo at efficacious doses, elevating AEA levels in plasma and brain . Demonstrated analgesic effects in rodent models of chronic pain (e.g., monosodium iodoacetate-induced osteoarthritis) .
- Clinical Relevance : Advanced to human trials due to favorable pharmacokinetics and tolerability .
PF-750 (N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide)
- Structural Differences: PF-750 incorporates a quinoline-methyl group and a phenyl carboxamide.
- Pharmacological Profile :
7b (N-(Pyridin-3-yl)piperidine-1-carboxamide)
- Structural Differences : A simpler analog lacking the ethyl and CF₃ groups. The target compound’s substituents likely increase lipophilicity and membrane permeability.
- Synthesis and Utility : Synthesized via palladium-catalyzed coupling, 7b serves as a foundational structure for derivatization .
Data Table: Structural and Pharmacological Comparison
Critical Analysis of Substituent Effects
- Aromatic Extensions : PF-3845 and PF-04457845 utilize pyridyl/benzyl groups for FAAH recognition, whereas the target compound’s lack of extended aromatics may limit off-target interactions.
- Ethyl Group : The ethyl substituent in the target compound could balance lipophilicity and solubility, a critical factor in bioavailability.
Biological Activity
N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide is a compound that has garnered attention for its diverse biological activities, including potential antimicrobial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an ethyl group and a trifluoromethyl group at the 3-position. The trifluoromethyl group enhances the lipophilicity of the molecule, facilitating its penetration into biological membranes and interaction with various molecular targets within cells.
This compound's mechanism of action involves its interaction with specific receptors and enzymes. The trifluoromethyl group is known to influence the compound's binding affinity and selectivity towards certain biological targets. This interaction can modulate various cellular pathways, potentially leading to therapeutic effects in different disease contexts, including neurological disorders and infections.
Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria. The compound's lipophilicity allows it to disrupt bacterial cell membranes, leading to cell death.
Antiviral Properties
The compound has also been investigated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication through interference with viral entry mechanisms or by disrupting viral assembly processes within host cells. This potential was highlighted in studies focusing on its efficacy against neurotropic viruses, such as those causing encephalitis .
Anticancer Effects
This compound has shown promise as an anticancer agent. In cellular assays, it has been found to induce apoptosis in various cancer cell lines, including glioblastoma and prostate cancer cells. The compound's ability to affect microtubule dynamics has been noted as a significant factor in its cytotoxic activity .
Case Studies
- Anticancer Efficacy : A study evaluated the effects of this compound on glioblastoma cells, revealing that it induced significant cell death at concentrations as low as 0.1 μM. Morphological changes consistent with apoptosis were observed, including membrane blebbing and cell rounding .
- Antiviral Activity : In another study focusing on neurotropic alphaviruses, the compound was shown to inhibit viral replication significantly in vitro. This effect was attributed to its ability to penetrate neuronal cells effectively and disrupt viral life cycles .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | Structure | 0.1 | Induces apoptosis through microtubule disruption |
| N-methyl-3-(trifluoromethyl)piperidine-1-carboxamide | Structure | 0.5 | Similar mechanism but less potent |
| N-benzyl-3-(trifluoromethyl)piperidine-1-carboxamide | Structure | 0.2 | Enhanced binding affinity due to benzyl substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
